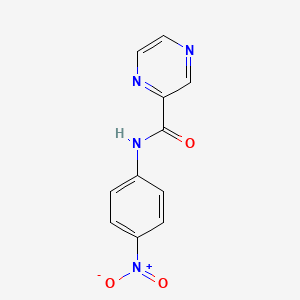

N-(4-nitrophenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c16-11(10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)15(17)18/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGBALVHFHBLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for N 4 Nitrophenyl Pyrazine 2 Carboxamide and Its Analogues

Classical and Modern Synthesis Pathways for Pyrazine-2-carboxamide Core

The construction of the fundamental pyrazine-2-carboxamide core is the initial and critical stage in the synthesis of N-(4-nitrophenyl)pyrazine-2-carboxamide. Both time-honored and contemporary methods are employed, each with distinct advantages concerning efficiency, safety, and scalability.

Classical Pathways The most prevalent classical route involves a two-step process starting from pyrazine-2-carboxylic acid. This acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) in a suitable solvent such as toluene or methylene (B1212753) chloride, sometimes with a catalytic amount of dimethylformamide (DMF). prepchem.comnih.gov The resulting pyrazine-2-carbonyl chloride is then condensed with an appropriate amine—in this case, 4-nitroaniline—to form the final amide bond. nih.govnih.gov This reaction is generally carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. nih.govmdpi.com

Another established method is the partial hydrolysis of a pyrazine-2-carbonitrile precursor. For instance, 3-chloropyrazine-2-carboxamide has been synthesized from 3-chloro-pyrazine-2-carbonitrile under controlled pH and temperature, a method chosen for its higher yields compared to direct amidation of the pyrazine (B50134) ring. mdpi.com

Modern Pathways Modern synthetic methods aim to circumvent the use of harsh reagents like thionyl chloride and improve reaction efficiency. proquest.comnih.gov A variety of coupling reagents, common in peptide synthesis, have been adapted for this purpose. These include propyl phosphonic anhydride (T3P), N,N′-Dicyclohexylcarbodiimide (DCC) often paired with 4-Dimethylaminopyridine (DMAP), and other carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) used with 1-hydroxybenzotriozole (HOBt). rjpbcs.commdpi.com

The Yamaguchi esterification represents another sophisticated approach, wherein the pyrazine-2-carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride. This intermediate subsequently undergoes nucleophilic acyl substitution with the amine, facilitated by DMAP, to yield the desired carboxamide. proquest.comresearchgate.net

Green chemistry principles have spurred the development of biocatalytic methods. Enzymes such as Lipozyme® TL IM from Thermomyces lanuginosus have been successfully used to catalyze the amidation of pyrazine esters with various amines in continuous-flow microreactors. nih.govrsc.org This approach offers high yields under mild conditions (e.g., 45 °C) in greener solvents like tert-amyl alcohol, presenting a sustainable alternative to traditional chemical synthesis. nih.govrsc.org

| Method | Key Reagents | Typical Conditions | Advantages/Notes | References |

|---|---|---|---|---|

| Classical Acyl Chloride Formation | Pyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂), Amine | Reflux in toluene or CH₂Cl₂, followed by reaction with amine in pyridine or acetone. | Well-established, widely used method. | prepchem.comnih.govnih.gov |

| Modern Peptide Coupling | Pyrazine-2-carboxylic acid, Amine, Coupling agents (DCC/DMAP, T3P, EDCI/HOBt) | Room temperature in solvents like DCM. | Milder conditions, avoids thionyl chloride. | rjpbcs.commdpi.com |

| Yamaguchi Esterification | Pyrazine-2-carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Amine, DMAP | Formation of a mixed anhydride followed by nucleophilic substitution. | Alternative activation method for the carboxylic acid. | proquest.comresearchgate.net |

| Enzymatic Synthesis (Biocatalysis) | Pyrazine ester, Amine, Immobilized Lipase (e.g., Lipozyme® TL IM) | Mild temperatures (e.g., 45 °C) in organic solvents; can be run in continuous-flow systems. | "Green" methodology, high yields, avoids hazardous reagents. | nih.govrsc.org |

Targeted Functionalization and Derivatization Approaches for this compound

The core structure of this compound serves as a scaffold for extensive derivatization. Modifications are typically aimed at the phenyl ring or the pyrazine heterocycle to investigate structure-activity relationships (SAR) and optimize biological efficacy. nih.gov

The primary strategy for modifying the phenyl ring involves utilizing variously substituted anilines during the amide bond formation step. nih.govnih.govnih.gov The nitro group in the target compound is a strong electron-withdrawing group. Research on analogues explores a wide range of other substituents to vary properties like lipophilicity and electronic character.

Common substitutions include:

Halogens: Chloro, bromo, iodo, and trifluoromethyl groups are frequently introduced. nih.govnih.govmdpi.com For example, N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide have been synthesized and studied. nih.gov

Alkyl and Alkoxy Groups: Simple alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups have also been incorporated to fine-tune lipophilicity. nih.govresearchgate.net

Multiple Substitutions: Di- and tri-substituted phenyl rings are common, such as in N-(4-chloro-3-methylphenyl)- and N-(3,5-bis-trifluoromethylphenyl)- amides, to create more complex electronic and steric profiles. nih.govresearchgate.net

A post-synthesis modification strategy involves the Suzuki cross-coupling reaction. This has been used to arylate N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids, demonstrating a powerful method for late-stage functionalization of the phenyl ring. mdpi.com

| Substituent(s) on Phenyl Ring | Starting Aniline | Resulting Compound Name | References |

|---|---|---|---|

| 4-NO₂ | 4-nitroaniline | This compound | |

| 4-CF₃ | 4-trifluoromethylaniline | N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide | nih.gov |

| 3-I, 4-CH₃ | 3-iodo-4-methylaniline | N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | nih.govnih.gov |

| 3,5-(CF₃)₂ | 3,5-bis(trifluoromethyl)aniline | N-(3,5-bis-trifluoromethylphenyl) amide of pyrazine-2-carboxylic acid | nih.govresearchgate.net |

| 4-Cl, 3-CH₃ | 4-chloro-3-methylaniline | N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | nih.govmdpi.com |

Functionalization of the pyrazine ring itself is another key strategy for creating analogues. This is most commonly achieved by starting with a pre-functionalized pyrazine-2-carboxylic acid. A variety of bulky and electron-withdrawing substituents have been incorporated to enhance biological activity. nih.gov

Key examples of substituted starting materials include:

6-chloropyrazine-2-carboxylic acid nih.govnih.govresearchgate.net

5-tert-butylpyrazine-2-carboxylic acid nih.govnih.govresearchgate.net

5-tert-butyl-6-chloropyrazine-2-carboxylic acid nih.govnih.govresearchgate.net

3-aminopyrazine-2-carboxylic acid rjpbcs.com

These starting materials are then carried through the amidation sequence to produce N-phenylpyrazine-2-carboxamides with modified heterocycles. For instance, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with substituted anilines yields a series of 6-chloro-N-phenylpyrazine-2-carboxamides. nih.govnih.gov

Furthermore, nucleophilic aromatic substitution can be performed on the synthesized carboxamide. An amino-dehalogenation reaction, where a chloro-substituent at the 3-position of the pyrazine ring is displaced by a substituted benzylamine, has been used to synthesize 3-(benzylamino)pyrazine-2-carboxamide derivatives. mdpi.comphcog.com

The creation of hybrid molecules, which covalently link the pyrazine-carboxamide scaffold to other pharmacologically active moieties, is an advanced derivatization strategy. This approach aims to combine the therapeutic properties of two different classes of compounds or to target multiple biological pathways. Research in this area has led to the synthesis of pyrazine-substituted thiadiazole hybrids and pyrazine-carboxamides linked to piperazine (B1678402) heterocycles. researchgate.netrjpbcs.com While not specifically starting from this compound, these syntheses establish a blueprint for its use as a structural motif. For example, the pyrazine-2-carboxylic acid core can be coupled with a hybrid amine component, or a functional handle on the pyrazine or phenyl ring could be used for subsequent linkage to another molecule.

Reaction Conditions and Optimization for Yield and Purity in Research Synthesis

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction times and byproducts. For the synthesis of this compound and its analogues, optimization efforts have focused on the choice of reagents, solvents, temperature, and reaction technology.

In the classical acyl chloride method, the initial step often involves refluxing the carboxylic acid with an excess of thionyl chloride for 1-5 hours. prepchem.comnih.gov After removing the excess reagent, the subsequent amidation is typically performed at room temperature with stirring for 30 minutes to several hours. nih.gov Purification frequently involves pouring the reaction mixture into cold water to precipitate the crude product, followed by collection and recrystallization from a solvent like aqueous ethanol. nih.gov

The use of microwave irradiation has been shown to significantly improve reaction efficiency. In the synthesis of 3-(benzylamino)pyrazine-2-carboxamide derivatives, conventional heating in THF required 15 hours and resulted in yields between 24% and 50%. In contrast, performing the reaction in a sealed vessel using a microwave reactor with methanol as the solvent and pyridine as the base dramatically shortened the reaction time and improved yields. mdpi.com

For biocatalytic approaches, systematic optimization is critical. In the enzymatic synthesis of pyrazinamide (B1679903) derivatives, parameters such as the substrate molar ratio, temperature, and flow rate (for continuous-flow systems) were carefully studied. nih.gov The highest yield (81.7%) for N-benzylpyrazine-2-carboxamide was achieved with a 1:3 molar ratio of pyrazine-2-carboxylate to benzylamine. nih.gov Similarly, a temperature of 45 °C was found to be optimal, as higher temperatures led to enzyme denaturation. nih.gov The use of Response Surface Methodology (RSM) has also been employed to systematically optimize multiple variables simultaneously, such as substrate concentrations and temperature, for biotransformation processes. tandfonline.com

| Reaction Type | Method | Key Parameters Optimized | Typical Outcome | References |

|---|---|---|---|---|

| Amino-dehalogenation | Conventional Heating | Time (15 h), Solvent (THF), Base (Triethylamine) | 24-50% yield | mdpi.com |

| Amino-dehalogenation | Microwave Irradiation | Time (30 min), Temperature (140°C), Solvent (Methanol), Base (Pyridine) | Improved yields, significantly shorter reaction time. | mdpi.comphcog.com |

| Enzymatic Amidation | Continuous-Flow Biocatalysis | Substrate ratio (1:3 ester:amine), Temperature (45°C), Residence time (20 min), Solvent (tert-amyl alcohol) | Yields up to 91.6% | nih.govrsc.org |

| Hydrazinolysis | Whole-cell Biotransformation | Substrate concentrations, Temperature (20°C), Cell concentration (2.5 mg/mL) using RSM | Maximized product yield while minimizing byproduct formation. | tandfonline.com |

Emerging Synthetic Methodologies for Pyrazinecarboxamide Derivatives

The field of synthetic chemistry is continually evolving, with new methodologies offering greater efficiency, sustainability, and access to novel chemical space. For pyrazinecarboxamide derivatives, several emerging trends are notable.

Continuous-Flow Chemistry: The shift from traditional batch processing to continuous-flow synthesis is a significant advancement. nih.gov This technology, particularly when coupled with biocatalysis, offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and easier automation and scale-up. nih.govrsc.org The enzymatic synthesis of 23 different pyrazinamide derivatives in a continuous-flow microreactor highlights the power of this approach to rapidly generate compound libraries. nih.gov

Green and Biocatalytic Synthesis: There is a strong movement towards greener synthetic routes that avoid hazardous chemicals and minimize waste. The use of enzymes like lipases for amide bond formation is a prime example, replacing harsh chlorinating agents and often proceeding under milder conditions. nih.govrsc.org The development of microbial biosynthesis pathways in genetically engineered organisms like Pseudomonas putida for the de novo synthesis of pyrazine derivatives from simple feedstocks like glucose represents a frontier in sustainable chemical production.

Novel Catalytic Systems: The exploration of new catalysts is expanding the synthetic toolbox. Metal-Organic Frameworks (MOFs), such as [Cu₂(bdc)₂(bpy)], have been demonstrated as efficient and selective heterogeneous catalysts for synthesizing pyrazine cores via oxidative-coupling reactions. researchgate.net

New Rearrangement Reactions: The discovery and application of novel chemical transformations can provide access to unique substitution patterns. For instance, the Truce–Smiles rearrangement of specific 4-nitrobenzenesulfonamides has been developed into a method for preparing novel trisubstituted pyrazines, showcasing how complex heterocyclic systems can be constructed from carefully designed precursors. nih.gov

Advanced Spectroscopic and Structural Characterization in Mechanistic Investigations

Vibrational Spectroscopy for Conformational Analysis and Molecular Interactions (FT-IR, FT-Raman)researchgate.netresearchgate.net

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of N-(4-nitrophenyl)pyrazine-2-carboxamide. By probing the vibrational modes of the molecule's constituent bonds, these methods allow for the identification of functional groups and the study of intermolecular forces like hydrogen bonding. researchgate.net For related pyrazine (B50134) carboxamide derivatives, experimental and theoretical vibrational studies have been crucial in assigning specific vibrational frequencies. researchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the amide linker, the pyrazine ring, and the 4-nitrophenyl moiety. The analysis of these bands, particularly their positions and shifts, reveals details about the molecular conformation and hydrogen bonding network.

Amide Group Vibrations: The N-H stretching vibration is highly sensitive to hydrogen bonding. In a non-bonded state, it would appear at a higher wavenumber, but participation in hydrogen bonding weakens the N-H bond, causing a redshift to a lower frequency, typically observed in the range of 3250-3350 cm⁻¹. researchgate.net The amide I band (primarily C=O stretching) is expected around 1660-1680 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) appears near 1550 cm⁻¹. researchgate.net

Nitro Group Vibrations: The 4-nitrophenyl group is identifiable by its characteristic asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretch typically produces a strong band in the 1500-1550 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, around 1320-1360 cm⁻¹. researchgate.netresearchgate.net

Aromatic and Heterocyclic Ring Vibrations: C-H stretching vibrations of both the pyrazine and phenyl rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic systems give rise to a series of bands in the 1400-1610 cm⁻¹ region. researchgate.net Ring breathing modes for pyrazine and phenyl rings are also characteristic. researchgate.net

The presence of hydrogen bonding, particularly involving the amide N-H group as a donor and the pyrazine nitrogen or nitro oxygen as an acceptor, is inferred from the downward shift in the N-H and C=O stretching frequencies compared to their theoretical values in a vacuum. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amide | 3250 - 3350 | researchgate.net |

| C-H Stretch | Aromatic/Pyrazine | > 3000 | |

| C=O Stretch (Amide I) | Amide | 1660 - 1680 | researchgate.net |

| C=C/C=N Stretch | Phenyl/Pyrazine Rings | 1400 - 1610 | researchgate.net |

| N-H Bend (Amide II) | Amide | ~1550 | |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1550 | researchgate.netresearchgate.net |

| NO₂ Symmetric Stretch | Nitro Group | 1320 - 1360 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamicsnih.govbendola.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity of the pyrazine and nitrophenyl rings through the amide linkage.

In ¹H NMR, distinct signals are expected for the protons of the pyrazine ring, the 4-nitrophenyl ring, and the amide group.

Pyrazine Protons: The three protons on the pyrazine ring would appear as distinct signals in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the ring nitrogens and the adjacent carbonyl group.

4-Nitrophenyl Protons: The protons on the 4-nitrophenyl ring are expected to exhibit a characteristic AA'BB' system. The strong electron-withdrawing effect of the nitro group and the amide linker results in two doublets in the downfield region (typically δ 7.8-8.5 ppm). researchgate.net

Amide Proton: The amide (N-H) proton signal is typically observed as a broad singlet further downfield (δ >9.0 ppm), and its chemical shift can be sensitive to solvent and concentration. researchgate.net

¹³C NMR spectroscopy would complement the proton data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group (δ ~165 ppm) and the carbons attached to the nitro group. researchgate.net

Mass Spectrometry for Molecular Confirmation and Fragment Analysisnih.govbendola.com

Mass spectrometry (MS) serves to confirm the molecular weight of this compound and provides insight into its structural integrity through fragmentation analysis. The compound has a molecular formula of C₁₁H₈N₄O₃, corresponding to a molecular weight of approximately 244.21 g/mol . The electron ionization (EI-MS) spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 244.

The fragmentation pattern would likely be dominated by the cleavage of the robust amide bond. Key expected fragments would include:

A fragment corresponding to the pyrazinecarbonyl cation ([C₅H₃N₂O]⁺) at m/z 123.

A fragment corresponding to the 4-nitrophenylaminyl radical or related ions , originating from the other side of the cleaved amide bond.

Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyrazinecarbonyl fragment or the loss of the nitro group (NO₂) from the nitrophenyl fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 244 | [C₁₁H₈N₄O₃]⁺ | Molecular Ion (M⁺) |

| 123 | [C₅H₃N₂O]⁺ | Pyrazinecarbonyl cation |

| 122 | [C₆H₆N₂O₂]⁺ | 4-nitroaniline cation |

| 95 | [C₄H₃N₂]⁺ | [Pyrazinecarbonyl - CO]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Forcesmdpi.com

A key structural feature observed in related pyrazine carboxamides is the formation of an intramolecular hydrogen bond. nih.govresearchgate.net This bond occurs between the amide proton (N-H) and the adjacent ring nitrogen of the pyrazine moiety (N-H···N). nih.gov This interaction creates a stable, five-membered pseudo-ring, denoted as an S(5) graph-set motif. nih.govresearchgate.net The formation of this intramolecular hydrogen bond is crucial as it locks the molecule into a nearly planar conformation, with a small dihedral angle between the pyrazine and the phenyl rings. nih.govnih.gov This planarity is a defining conformational preference in the solid state.

Table 3: Typical Intramolecular Hydrogen Bond Geometry in Pyrazine Carboxamide Analogues

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

|---|---|---|---|---|---|

| N—H···N(pyrazine) | ~0.88 | ~2.22 | ~2.71 | ~115 | nih.govresearchgate.net |

(Data based on the N-(4-bromophenyl)pyrazine-2-carboxamide analogue)

The planar molecules of this compound are expected to self-assemble into a stable, three-dimensional supramolecular architecture through a variety of intermolecular interactions. nih.govnih.gov

Hydrogen Bonding: While the primary amide proton is engaged in an intramolecular bond, the amide carbonyl oxygen (C=O) and the oxygens of the nitro group are available to act as hydrogen bond acceptors. Weak intermolecular C-H···O hydrogen bonds, involving C-H donors from the phenyl and pyrazine rings and these oxygen acceptors, are highly probable. nih.gov These interactions often link molecules into chains or sheets. nih.govnih.gov

π-π Stacking: The planar, electron-rich pyrazine ring and the electron-deficient nitrophenyl ring create an ideal scenario for π-π stacking interactions between adjacent molecules. These interactions, where the rings are offset with inter-centroid distances typically between 3.6 and 3.8 Å, would play a significant role in stabilizing the crystal lattice by linking the hydrogen-bonded chains or sheets. nih.govresearchgate.netnih.gov

C-H···O Contacts: The nitro group is a strong hydrogen bond acceptor and can readily participate in C-H···O contacts, further knitting the supramolecular structure together.

In analogues like N-(4-bromophenyl)pyrazine-2-carboxamide, a combination of C-H···O contacts and π-π stacking links the molecules into extensive networks. nih.govresearchgate.net It is anticipated that this compound would exhibit a similar packing strategy, where hydrogen bonds direct the initial assembly into chains, which are then stacked and stabilized by π-π interactions.

Computational and Theoretical Investigations of N 4 Nitrophenyl Pyrazine 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which collectively define the reactivity and stability of a compound. For N-(4-nitrophenyl)pyrazine-2-carboxamide, DFT calculations are employed to build a comprehensive profile of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap also correlates with the molecule's electronic absorption properties. DFT calculations at levels such as B3LYP with a 6-311++G(d,p) basis set are commonly used to determine these values. For this compound, the electron-donating character is expected to be localized on the pyrazine (B50134) and phenyl rings (HOMO), whereas the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl moiety, facilitating intramolecular charge transfer.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| N-(4-bromophenyl)pyrazine-2-carboxamide | -6.89 | -2.15 | 4.74 |

| N-(4-chlorophenyl)pyrazine-2-carboxamide | -6.95 | -2.11 | 4.84 |

| N-(p-tolyl)pyrazine-2-carboxamide | -6.45 | -1.89 | 4.56 |

| N-phenylpyrazine-2-carboxamide | -6.67 | -1.98 | 4.69 |

Note: The data in this table are representative values for analogous compounds to illustrate the typical range of HOMO-LUMO energies and gaps determined by DFT calculations. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): These areas have high electron density and are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the nitro and carboxamide groups, as well as the nitrogen atoms of the pyrazine ring. These sites act as nucleophilic centers.

Positive Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. They are generally found around the hydrogen atoms, particularly the amide proton (N-H), which is the most acidic, and the aromatic protons. These sites represent the electrophilic centers of the molecule.

This visual representation is crucial for understanding hydrogen bonding interactions and the initial steps of ligand-receptor binding.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.

In this compound, NBO analysis can reveal key stabilizing interactions:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of the pyrazine nitrogen atoms and the carboxamide oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings.

Resonance: The analysis quantifies the extent of π-electron delocalization across the pyrazine ring, the amide bridge, and the nitrophenyl ring, which is critical for the molecule's electronic properties.

These interactions help explain the molecule's conformational stability and electronic structure.

Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. This compound fits this "push-pull" structural motif, with the pyrazine ring system acting as part of the donor/π-bridge and the nitro group serving as a strong electron acceptor.

DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value indicates a strong NLO response, making the compound a candidate for applications in optoelectronics and photonics. The significant difference in electron density between the donor and acceptor ends of this compound suggests a potentially high hyperpolarizability value.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used in drug discovery to understand binding mechanisms, predict binding affinities, and screen virtual libraries of compounds for potential therapeutic activity.

The potential of this compound as an inhibitor is assessed by docking it into the active sites of various protein targets implicated in disease.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): A crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, DprE1 is a major target for anti-tuberculosis drugs. Docking studies of pyrazine derivatives often show interactions with key residues in the DprE1 active site, such as Cys387. For this compound, potential interactions could include hydrogen bonds between the carboxamide group and active site residues, as well as π-π stacking interactions involving the pyrazine and nitrophenyl rings.

CmaA2 (Cyclopropane Mycolic Acid Synthase 2): This enzyme is also involved in the mycolic acid biosynthesis pathway of M. tuberculosis. An in-silico study has specifically identified this compound as a potential inhibitor of the CmaA2 enzyme (PDB Code: 3HEM). The binding mode would likely involve hydrogen bonds from the amide and nitro groups and hydrophobic interactions within the enzyme's active site.

FabH (β-ketoacyl-ACP synthase III): FabH is a key enzyme in the fatty acid biosynthesis pathway in bacteria, making it another attractive target for antibacterial agents. While specific docking studies for this compound against FabH are not widely reported, its structural features suggest potential for binding. The compound could form hydrogen bonds via its amide group with the catalytic dyad of the enzyme and engage in hydrophobic interactions through its aromatic rings.

Cathepsin K: A human cysteine protease, Cathepsin K is a primary therapeutic target for osteoporosis due to its role in bone resorption. Its active site contains a catalytic dyad of Cysteine (Cys25) and Histidine (His162). Potential binding of this compound could involve hydrogen bonding between the amide moiety and residues in the active site cleft, with the aromatic rings occupying hydrophobic pockets.

| Protein Target | Potential Role | Key Active Site Residues | Predicted Interaction Types |

|---|---|---|---|

| DprE1 | Anti-tuberculosis | Cys387, Lys418 | Hydrogen bonding, π-π stacking |

| CmaA2 | Anti-tuberculosis | Not specified | Reported as an in-silico inhibitor |

| FabH | Antibacterial | Catalytic triad (Cys, His, Asn) | Hydrogen bonding, hydrophobic interactions |

| Cathepsin K | Osteoporosis | Cys25, His162 | Hydrogen bonding, hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

The process of an MD simulation involves calculating the forces between atoms and using these forces to predict their motion based on Newton's laws of motion. This allows for the observation of how the ligand-receptor complex behaves in a simulated physiological environment. For instance, in studies of related pyrazinamide (B1679903) compounds, MD simulations have been employed to investigate the unbinding process of ligands from their target enzymes. plos.org These simulations can shed light on the optimal binding pathway and the conformational changes that occur within the receptor upon ligand binding or unbinding. plos.org

A key aspect of analyzing MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the receptor and that the complex has reached a stable conformation. For example, MD simulations performed on other complex molecules have used RMSD analysis to confirm the stability of the ligand-protein complex in the binding site of target proteins. nih.gov

The insights gained from MD simulations can guide the rational design of more potent and selective inhibitors. By understanding the dynamic nature of the ligand-receptor interactions, modifications can be made to the ligand structure to enhance its binding affinity and stability.

Table 1: Representative Parameters Monitored in a Molecular Dynamics Simulation

| Parameter | Description | Significance for Ligand-Receptor Stability |

| RMSD (Root-Mean-Square Deviation) | Measures the deviation of the protein-ligand complex from its initial conformation over time. | A low and stable RMSD indicates that the complex is in equilibrium and the ligand is stably bound. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein and residues that are important for ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Significant changes in Rg can indicate conformational changes in the protein upon ligand binding. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the receptor. | A high number of stable hydrogen bonds generally correlates with higher binding affinity and stability. |

| Potential Energy | The total potential energy of the system over the course of the simulation. | A stable and low potential energy suggests a stable and favorable binding conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predictive biology, allowing for the estimation of the biological activity of novel or untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to develop a mathematical equation that correlates the descriptors with the biological activity.

Various statistical methods can be used to build QSAR models, including Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). researchgate.neteco-vector.com The predictive power and robustness of the developed models are assessed through internal and external validation techniques. researchgate.net For instance, in a study on pyrazinecarboxamide derivatives with herbicidal activity, QSAR models were developed using these methods, and the ANN model was found to have a high predictive ability. researchgate.net

QSAR models can be two-dimensional (2D-QSAR), which use descriptors derived from the 2D representation of the molecule, or three-dimensional (3D-QSAR), which consider the 3D conformation of the molecules. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), often provide more detailed insights into the structure-activity relationships by mapping the favorable and unfavorable regions for different molecular properties around the aligned molecules. mdpi.comnih.gov

The application of QSAR modeling to this compound and its analogs can help in identifying the key structural features that contribute to its biological activity. For example, a QSAR study could reveal the importance of the nitro group on the phenyl ring or the pyrazine nitrogen atoms for its observed effects. This information is invaluable for the design of new derivatives with improved potency and selectivity.

Table 2: Example of a 2D-QSAR Model for a Series of Pyrazinecarboxamide Derivatives

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | LogP | Molecular Weight | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| 1 | 5.20 | 5.15 | 2.8 | 250.2 | 1 | 4 |

| This compound | 5.85 | 5.90 | 2.5 | 258.2 | 1 | 5 |

| 3 | 4.95 | 5.05 | 3.1 | 265.3 | 1 | 4 |

| 4 | 6.10 | 6.00 | 2.3 | 244.2 | 1 | 5 |

| 5 | 5.50 | 5.45 | 2.9 | 255.2 | 1 | 4 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a QSAR study.

Molecular Mechanisms of Biological Activity in Vitro and in Silico Studies

Inhibition of Specific Enzymatic Pathways and Molecular Targets

Investigations into the mechanisms of action for N-(4-nitrophenyl)pyrazine-2-carboxamide have centered on several key enzymes involved in critical metabolic pathways of pathogens.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan, making it a significant target for antitubercular drugs. mdpi.com While various pyrazine-based compounds and other nitro-aromatic molecules have been investigated as DprE1 inhibitors, there is currently no published research specifically demonstrating or quantifying the inhibitory activity of this compound against this enzyme. mdpi.comnih.gov

The most specific research into the molecular mechanism of this compound has focused on its potential as an inhibitor of cyclopropane (B1198618) mycolic acid synthase (CmaA2). This enzyme is vital for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids in the mycobacterial cell wall. jocpr.com

An in-silico study was conducted to evaluate the interaction between this compound and CmaA2 (PDB Code: 3HEM). jocpr.com The computational docking analysis predicted that the compound could inhibit the enzyme. jocpr.com This suggests a potential mechanism of action where the compound interferes with the structural integrity of the mycobacterial cell wall.

However, these computational predictions were not fully substantiated by subsequent laboratory experiments. An in-vitro study was performed to assess the compound's ability to inhibit the growth of M. tuberculosis H37Rv. The results showed that this compound did not inhibit the bacterium's growth. jocpr.com In contrast, its positional isomer, N-(2-nitrophenyl)pyrazine-2-carboxamide, did show inhibitory activity at concentrations of 32 μg/ml and higher. jocpr.com This discrepancy highlights that while in-silico models are valuable for identifying potential interactions, in-vitro validation is essential to confirm biological activity.

Table 1: Comparative Activity of Nitrophenyl Pyrazine-2-Carboxamide Isomers against M. tuberculosis

| Compound | In-Silico CmaA2 Inhibition | In-Vitro M. tuberculosis H37Rv Inhibition |

|---|---|---|

| This compound | Predicted | Not Observed |

| N-(2-nitrophenyl)pyrazine-2-carboxamide | Predicted | Observed (≥32 μg/ml) |

Data sourced from Patil S. U. and Ganatra S. H., Journal of Chemical and Pharmaceutical Research, 2017. jocpr.com

The fatty acid synthase (FAS) systems are responsible for producing the fatty acid precursors that are subsequently modified to form mycolic acids in mycobacteria. While the inhibition of the mycolic acid pathway enzyme CmaA2 by this compound has been predicted computationally, there is no direct scientific evidence from published studies to suggest that this compound modulates the activity of either the FAS-I or FAS-II systems directly. Research on the related compound, pyrazinoic acid, has shown it does not directly inhibit purified mycobacterial FAS-I. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key protein kinases that are targets for various cancer therapies. mdpi.comnih.gov A review of the current scientific literature reveals no studies investigating or reporting the inhibitory activity of this compound against EGFR, HER2, or other related kinases.

Cathepsin K is a cysteine protease primarily involved in bone resorption and is a target for osteoporosis therapies. mdpi.comnih.gov Extensive research has been conducted to develop inhibitors for this enzyme. rsc.orgnih.gov However, there are no available research findings that indicate this compound has been evaluated as an inhibitor of Cathepsin K.

PanD and QAPRTase are crucial enzymes in the biosynthetic pathways of coenzyme A and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), respectively, in M. tuberculosis. plos.orgnih.gov The antitubercular drug pyrazinamide (B1679903) (and its active form, pyrazinoic acid) is known to interfere with these pathways. plos.orgscienceopen.com Despite the structural similarity of this compound to pyrazinamide, there is no specific published data to confirm that it modulates the activity of either Aspartate Decarboxylase or Quinolinic Acid Phosphoribosyltransferase.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest - G2/M Arrest)

Currently, there is a lack of specific research in the publicly available scientific literature that investigates the direct effects of this compound on cellular pathway modulation, including mechanisms such as cell cycle arrest at the G2/M phase. While studies on other substituted pyrazine (B50134) and chalcone (B49325) derivatives have demonstrated the ability to induce G2/M phase cell cycle arrest in cancer cell lines, similar experimental data for this compound has not been reported. rsc.orgnih.gov Therefore, its specific impact on the cell cycle remains an area for future investigation.

Antimicrobial Mechanisms of Action (In Vitro Investigations)

The antimicrobial potential of pyrazine-based compounds is a significant area of research. In silico studies have been conducted to predict the interaction of this compound with microbial targets.

An in silico analysis suggested that this compound has the potential to inhibit the mycolic acid cyclopropane synthase CmaA2 of Mycobacterium tuberculosis. jocpr.com This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, indicating a possible mechanism of action. However, further in vitro and in vivo studies are necessary to validate this computational prediction.

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

The antimycobacterial properties of N-phenylpyrazine-2-carboxamide derivatives have been a subject of interest, largely inspired by the established antitubercular drug, pyrazinamide. A study that synthesized and evaluated both N-(2-nitrophenyl)pyrazine-2-carboxamide and this compound reported in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. jocpr.com The study revealed that the ortho-substituted isomer, N-(2-nitrophenyl)pyrazine-2-carboxamide, inhibited the growth of M. tuberculosis H37Rv at concentrations of ≥32 µg/mL. jocpr.com However, the same study did not report specific in vitro inhibitory activity for the para-substituted isomer, this compound, against this strain. jocpr.com

It is important to note that the avirulent H37Ra and virulent H37Rv strains of M. tuberculosis are commonly used in research and generally exhibit equivalent minimum inhibitory concentrations (MICs) to most antituberculosis drugs. bohrium.comnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

There is currently no specific data available in the scientific literature detailing the in vitro antibacterial activity of this compound against specific Gram-positive and Gram-negative pathogens. While various other pyrazine carboxamide derivatives have demonstrated antibacterial properties, direct experimental evidence for this particular compound is lacking. rsc.orgjocpr.commdpi.com

Antifungal Activity

Similar to its antibacterial profile, there is a scarcity of research on the specific antifungal activity of this compound. Studies on other chlorinated N-phenylpyrazine-2-carboxamides have shown some antifungal effects, but direct data for the nitrophenyl variant is not available. nih.govnih.gov

Antiviral Activity (e.g., feline herpes virus, coxsackie virus, influenza A)

No specific in vitro studies have been published that evaluate the antiviral activity of this compound against feline herpes virus, coxsackie virus, or influenza A virus. The antiviral potential of this specific compound remains to be determined, although other heterocyclic compounds containing pyrazine or nitrophenyl groups have been investigated for such activities. nih.govresearchgate.netnih.govnih.govresearchgate.netnih.govnih.govnih.govescholarship.orgresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net

Potential as Abiotic Elicitors in Plant Cell Cultures

Beyond its potential in medicine, this compound and its analogs have been investigated for their utility in agriculture, specifically as abiotic elicitors in plant cell cultures. Abiotic elicitors are chemical compounds that can stimulate defense responses in plants, leading to the enhanced production of valuable secondary metabolites and increased resistance to stress. nih.gov

Influence on Secondary Metabolite Production (e.g., Flavonoid Accumulation)

Substituted N-phenylpyrazine-2-carboxamides have been shown to act as effective abiotic elicitors, significantly influencing the production of secondary metabolites like flavonoids in plant cell cultures. nih.gov Flavonoids are a class of plant compounds with a wide range of biological activities and are of interest for their nutritional and medicinal properties. nih.gov

In a study involving a callus culture of Ononis arvensis L., various substituted pyrazine-2-carboxylic acid amides were tested for their ability to enhance flavonoid content. nih.govmdpi.com While data for this compound was not specifically detailed, related compounds demonstrated significant elicitor activity. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide led to a remarkable 900% increase in flavonoid production after a twelve-hour elicitation period. nih.govmdpi.com Another compound, 5-tert-butyl-N-(4-chloro-3-methyl-phenyl)-pyrazine-2-carboxamide, also increased flavonoid accumulation, though to a lesser extent and at different time points. nih.govmdpi.com These findings underscore the potential of the pyrazine carboxamide scaffold to be used to stimulate the biosynthesis of valuable secondary metabolites in plant tissue cultures.

| Compound | Plant Culture | Effect on Flavonoid Production |

| 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis L. callus culture | Increased after 6, 12, 72, and 168 hours |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis L. callus culture | Maximal production (approx. 900%) after 12 hours |

| 5-tert-butyl-N-(4-chloro-3-methyl-phenyl)-pyrazine-2-carboxamide | Ononis arvensis L. callus culture | Increased accumulation after 48 and 72 hours |

| 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide | Ononis arvensis L. callus culture | Increased after 6 and 12 hours |

| 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | Ononis arvensis L. callus culture | Amplified content after 24 hours, highest at 168 hours |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum in vitro cultures | Good elicitor of taxifolin (B1681242) production |

| 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide | Fagopyrum esculentum callus culture | Effective in rutin (B1680289) production |

Table 1: Effect of Substituted Pyrazine Carboxamides on Flavonoid Production in Plant Cultures nih.govmdpi.comnih.gov

Effects on Photosynthesis Inhibition

The herbicidal potential of substituted N-phenylpyrazine-2-carboxamides has been evaluated by studying their ability to inhibit photosynthesis. nih.gov The mechanism of action for many herbicides involves the disruption of photosynthetic electron transport (PET) in photosystem II (PSII). nih.gov This inhibition leads to a blockage of CO2 fixation and ATP production, ultimately causing plant death. nih.gov

A study on a series of substituted pyrazine-2-carboxylic acid amides investigated their inhibitory effect on the oxygen evolution rate in spinach chloroplasts. nih.govmdpi.com The most active inhibitor identified was 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, with an IC50 value of 51.0 μmol∙L-1. nih.govmdpi.com Another compound, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, was found to be the most effective at reducing chlorophyll (B73375) content in Chlorella vulgaris, with an IC50 of 44.0 μmol∙L-1. nih.govmdpi.com These results indicate that the pyrazine carboxamide structure is a viable pharmacophore for the development of new photosynthesis-inhibiting herbicides. The specific activity of this compound in this context would require dedicated experimental evaluation.

| Compound | Target | Measurement | IC50 Value (μmol∙L-1) |

| 6-chloro-N-(3-iodo-4-methylphenyl)-amide | Spinach chloroplasts | Oxygen evolution rate inhibition | 51.0 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | Chlorophyll content reduction | 44.0 |

Table 2: Photosynthesis Inhibiting Activity of Substituted Pyrazine Carboxamides nih.govmdpi.com

Structure Activity Relationship Sar Analysis of N 4 Nitrophenyl Pyrazine 2 Carboxamide and Its Derivatives

Impact of Substituents on the Nitrophenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of N-phenylpyrazine-2-carboxamide analogues are critical determinants of their biological activity. The nitro group (NO₂), being a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and, consequently, its interaction with biological targets. nih.gov

Research comparing N-(2-nitrophenyl)pyrazine-2-carboxamide with N-(4-nitrophenyl)pyrazine-2-carboxamide in antitubercular assays revealed a stark difference based on the nitro group's position. jocpr.com The ortho-substituted analogue, N-(2-nitrophenyl)pyrazine-2-carboxamide, was found to be biologically active against M. tuberculosis, whereas the para-substituted compound, this compound, was reported as inactive. jocpr.com In-silico docking studies suggest that the ortho-nitro compound can form four hydrogen bonds with the target enzyme, a feature not observed with the para-nitro analogue, potentially explaining the loss of activity. jocpr.com This highlights that the position of the electron-withdrawing group is as crucial as its presence.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Pyrazine-2-Carboxamide Derivatives

| Compound/Derivative | Substituent on Phenyl Ring | Observed Biological Activity/Finding |

| N-(2-nitrophenyl)pyrazine-2-carboxamide | 2-NO₂ | Active against M. tuberculosis. jocpr.com Forms four hydrogen bonds in docking studies. jocpr.com |

| This compound | 4-NO₂ | Inactive against M. tuberculosis. jocpr.com Does not form hydrogen bonds in docking studies. jocpr.com |

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 4-CF₃ | Potent antimycobacterial activity. rsc.org |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Br, 3-CH₃ | Derivatives show antibacterial activity against XDR S. typhi. mdpi.com |

| 8-morpholinoimidazo[1,2-a]pyrazine derivatives | Various electron-donating groups | Electron-donating groups on the benzene (B151609) ring were beneficial for cytotoxicity. mdpi.com |

Role of the Carboxamide Linker in Molecular Recognition and Activity

The carboxamide (-CONH-) linker is a cornerstone of the this compound structure, playing a pivotal role in maintaining the molecule's conformation and facilitating interactions with biological targets. This linker is crucial for establishing a nearly planar structure, which is often stabilized by an intramolecular hydrogen bond. nih.gov

The importance of the direct amide linkage is further demonstrated when a flexible methylene (B1212753) (-CH₂-) group is inserted between the carboxamide and the phenyl ring, creating N-benzylpyrazine-2-carboxamide derivatives. Studies comparing N-phenyl with N-benzyl derivatives show that this modification significantly alters the biological activity profile. nih.govresearchgate.net For instance, in a series of 3-aminopyrazine-2-carboxamides, antibacterial activity was observed for phenyl derivatives but not for the corresponding benzyl (B1604629) derivatives, indicating that the rigid, planar arrangement conferred by the direct carboxamide linkage is critical for this specific activity. nih.gov The linker's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its role in molecular recognition. nih.gov

Influence of Pyrazine (B50134) Ring Substitutions on Biological Efficacy

Studies have shown that even minor modifications to the pyrazine ring can lead to significant changes in activity. For example, in the development of herbicides, adding a chlorine atom at the C6 position or a tert-butyl group at the C5 position of the pyrazine ring created compounds with potent inhibitory effects on photosynthesis. mdpi.comnih.govnih.gov The 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was the most effective inhibitor of the oxygen evolution rate in spinach chloroplasts in one study. mdpi.comnih.gov

In the context of antimycobacterial agents, the substitution pattern on the pyrazine ring is equally critical. The parent compound, pyrazinamide (B1679903), is a cornerstone of tuberculosis therapy. mdpi.com In a study of N-(thiazol-2-yl)pyrazine-2-carboxamides, the introduction of a 3-amino group on the pyrazine ring was a key feature of compounds designed as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1. nih.gov Furthermore, research on N-phenyl pyrazine-2-carboxamides found that having hydrogen atoms at the R1 and R2 positions of the pyrazine ring (corresponding to C5 and C6) was part of the optimal structure for antimycobacterial activity when combined with a 2-nitro-substituted phenyl ring. jocpr.com These findings illustrate that the pyrazine ring's substitution pattern must be carefully optimized in conjunction with the N-phenyl moiety to achieve desired biological effects.

Table 2: Influence of Pyrazine Ring Substituents on Biological Activity

| Base Scaffold | Pyrazine Ring Substituent(s) | Target/Activity | Result |

| N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 6-chloro | Photosynthesis Inhibition (OER) | Most active inhibitor in the series (IC₅₀ = 51.0 µmol·L⁻¹). mdpi.comnih.gov |

| N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 5-tert-butyl | Antialgal (Chlorella vulgaris) | Highest reduction of chlorophyll (B73375) content (IC₅₀ = 44.0 µmol·L⁻¹). mdpi.comnih.gov |

| N-(thiazol-2-yl)pyrazine-2-carboxamide | 3-amino | Mycobacterial Enzyme Inhibition | High inhibition of methionine aminopeptidase 1. nih.gov |

| N-(2-nitrophenyl)pyrazine-2-carboxamide | 5-H, 6-H | Antimycobacterial | Active against M. tuberculosis. jocpr.com |

Conformational Flexibility and its Correlation with Biological Target Engagement

The conformational state of this compound and its analogues is strongly correlated with their ability to engage biological targets. Low conformational flexibility, leading to a well-defined, relatively rigid structure, is a key feature of this class of compounds. This rigidity is largely due to the planar nature of the pyrazine and phenyl rings, combined with the conformational lock provided by the carboxamide linker. nih.gov

As discussed previously, an intramolecular N-H···N hydrogen bond between the amide proton and a pyrazine nitrogen is a stabilizing feature that locks the molecule in a planar conformation. nih.gov This planarity is crucial for effective π–π stacking interactions and fitting into specific, often flat, regions of a protein's binding pocket.

The introduction of flexible linkers, such as in N-benzylpyrazine-2-carboxamides, increases conformational freedom. researchgate.netnih.gov While this can sometimes be advantageous, for many of the biological activities reported for this scaffold, the increased flexibility leads to a loss of potency, suggesting that the pre-organized, planar conformation is essential for effective target engagement. nih.gov

Comparison of this compound with other N-substituted Pyrazine-2-carboxamide Analogues in SAR Studies

The structure-activity relationships of this compound are best understood when compared with a range of other N-substituted pyrazine-2-carboxamide analogues. Such comparisons reveal critical patterns regarding the influence of electronic effects, lipophilicity, and steric bulk on biological activity.

This compound was found to be inactive in antimycobacterial screening, whereas its positional isomer, N-(2-nitrophenyl)pyrazine-2-carboxamide, was active. jocpr.com This stands in contrast to other analogues where a para-substituent with strong electron-withdrawing properties confers high potency. For example, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is a highly active antitubercular agent. rsc.org This suggests a specific steric or electronic intolerance for a nitro group at the para position in that particular biological target, which is not observed for the CF₃ group.

In the context of herbicidal activity, N-phenylpyrazine-2-carboxamides with lipophilic and electron-withdrawing substituents were investigated. mdpi.comnih.gov Compounds like 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide were among the most active, demonstrating that a combination of halogen and alkyl substituents on the phenyl ring, coupled with substitutions on the pyrazine ring, can lead to potent activity in different biological systems. mdpi.comnih.govnih.gov

When the N-phenyl ring is replaced with other moieties, the activity profile changes again. For instance, replacing the phenyl ring with a benzyl group often reduces antibacterial activity. nih.gov Complex derivatives, where the pyrazine-2-carboxamide is linked via a piperazine (B1678402) bridge to another substituted ring system, have also yielded potent anti-TB agents, with para-bromo and ortho-methyl substitutions on the terminal phenyl ring being favorable. rsc.org

This comparative analysis demonstrates that while general trends exist—such as the importance of electron-withdrawing groups for certain activities—the biological efficacy of any given analogue is a result of a complex interplay between the substituents on both the pyrazine and the N-aryl rings, as well as the nature of the linker connecting them.

Rational Design and Optimization Strategies for Enhanced Research Probes

Lead Compound Development Based on N-(4-nitrophenyl)pyrazine-2-carboxamide Scaffold

The pyrazine-2-carboxamide scaffold is a cornerstone in the development of various biologically active agents, most notably exemplified by the antitubercular drug pyrazinamide (B1679903). rsc.org The compound this compound represents a specific derivative within this broad class, which serves as a basis for lead compound development through systematic structural modifications. Researchers utilize pyrazinamide as a lead compound, optimizing its structure by introducing alkyl chains, six-membered rings, and employing bioisosterism to enhance biological activity. nih.govnih.govresearchgate.net

The core strategy involves synthesizing a library of N-phenylpyrazine-2-carboxamide analogs and evaluating their structure-activity relationships (SAR). rsc.org For instance, the synthesis and in-silico analysis of N-(2-nitrophenyl)pyrazine-2-carboxamide and this compound revealed their potential to inhibit Mycobacterium tuberculosis mycolic acid cyclopropane (B1198618) synthase CmaA2. jocpr.com Further studies on substituted N-phenylpyrazine-2-carboxamides have demonstrated that modifications to the phenyl ring significantly impact antimycobacterial efficacy. rsc.org Derivatives such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide have shown activity several times higher than the parent drug, pyrazinamide. rsc.org

Systematic modifications of the pyrazine (B50134) ring and the amide linker are also critical strategies. Isosteric replacement of the pyrazine ring nitrogen atoms or substitution on the ring itself can dramatically alter the compound's potency and spectrum of activity. nih.gov The development of ureidopyrazine derivatives, for example, has yielded compounds with high antimycobacterial activity and low cytotoxicity. nih.gov These optimization efforts aim to identify novel lead compounds with improved potency, selectivity, and pharmacokinetic properties for use as research probes. nih.govresearchgate.net

Table 1: Biological Activity of Selected Pyrazine-2-Carboxamide Derivatives

Compound Modification Strategy Target/Assay Reported Activity Reference Derivative 1f (Structure not fully specified) Structural modification of pyrazinamide Mycobacterium tuberculosis 99.6% antibacterial activity, MIC = 8.0 µg/mL nih.gov N-(4-aminobenzyl)-5-chloropyrazine-2-carboxamide (Compound 9) Benzylamino substitution M. tuberculosis H37Rv MIC = 6.25 µg/mL researchgate.net N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide Phenyl ring substitution M. tuberculosis H37Ra MIC ≤ 2 µg/L semanticscholar.org Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (Compound 4) Ureido substitution M. tuberculosis H37Rv MIC = 1.56 µg/mL nih.gov N-(2-nitrophenyl) pyrazine-2-carboxamide Nitrophenyl substitution M. tuberculosis H37Rv Inhibition at ≥32 μg/ml nih.gov

Development of Pyrazinecarboxamide Derivatives as Tools for Biological Pathway Probing

Pyrazinecarboxamide derivatives are versatile molecular tools for the investigation of diverse biological pathways, extending beyond their traditional use as antimicrobial agents. Their development as specific probes allows for the detailed study of cellular functions and enzyme mechanisms.

One significant application is in the study of cellular respiration. By employing a fragment recombination strategy, researchers have designed pyrazine-carboxamide-diphenyl-ether scaffolds that act as novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov These compounds allow for the probing of the mitochondrial electron transport chain and its role in cellular metabolism.

In the context of microbiology, pyrazinecarboxamide derivatives are instrumental in dissecting metabolic pathways unique to pathogens. For example, this compound and its isomers have been used in silico to probe the active site of mycolic acid cyclopropane synthase, an enzyme critical for the cell wall integrity of Mycobacterium tuberculosis. jocpr.com The parent compound, pyrazinamide, is known to disrupt multiple processes in mycobacteria, including energy production, trans-translation, and the pantothenate/coenzyme A biosynthesis pathway. nih.govnewtbdrugs.org Specially designed derivatives can help to isolate and study each of these target pathways independently.

Furthermore, the utility of these compounds extends to plant biology. Certain substituted N-phenylpyrazine-2-carboxamides have been developed as abiotic elicitors. nih.gov These molecules are used to probe the defensive and secondary metabolite production pathways in plant tissue cultures, such as inducing flavonoid accumulation in Ononis arvensis. nih.govnih.gov This demonstrates the broad applicability of the pyrazinecarboxamide scaffold in creating tailored chemical probes for a wide range of biological systems.

Table 3: Application of Pyrazinecarboxamide Derivatives as Biological Probes

Derivative Class Biological Pathway/Target Probed Research Area Reference Pyrazine-carboxamide-diphenyl-ethers Succinate Dehydrogenase (SDH) / Electron Transport Chain Fungicide research, Cellular Respiration nih.gov N-(nitrophenyl)pyrazine-2-carboxamides Mycolic Acid Cyclopropane Synthase CmaA2 Mycobacterial Cell Wall Biosynthesis nih.gov Pyrazinamide (POA) Energy production, trans-translation, CoA biosynthesis Mycobacterial Metabolism and Survival [2, 5] Substituted N-phenylpyrazine-2-carboxamides Flavonoid biosynthesis (as abiotic elicitors) Plant Biochemistry and Defense Mechanisms nih.gov Ureidopyrazine derivatives Photosynthetic electron transport Plant Physiology, Herbicide Research [10, 13]

Computational Design Approaches (e.g., Virtual Screening, De Novo Design)

Computational chemistry plays a pivotal role in the rational design and optimization of this compound and related research probes. These in silico methods accelerate the discovery of lead compounds by predicting molecular interactions and properties before synthesis, saving significant time and resources.

Virtual screening is a widely used computational technique to search large chemical libraries for molecules that are likely to bind to a specific biological target. researchgate.netyoutube.com For pyrazinecarboxamide derivatives, this process typically involves docking vast libraries of virtual compounds into the active site of a target protein. youtube.com For example, in silico studies have been used to screen for inhibitors of Mycobacterium tuberculosis enzymes like mycolic acid cyclopropane synthase (CmaA2) and enoyl-ACP reductase (InhA). jocpr.commdpi.com The screening process ranks compounds based on a scoring function that estimates binding affinity, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. youtube.com The expansion of "make-on-demand" virtual libraries to billions of compounds has further enhanced the potential to find potent inhibitors for even "non-druggable" targets. nih.govnih.gov

Structure-based design and fragment recombination are other powerful computational strategies. By analyzing the crystal structure of a target protein bound to a ligand, researchers can design new molecules with improved complementarity. A notable example is the design of pyrazine-carboxamide-diphenyl-ether based succinate dehydrogenase inhibitors, where fragments from known active molecules were computationally identified and recombined to create a novel and potent scaffold. nih.gov

De novo design algorithms build novel molecular structures from the ground up within the constraints of a target's binding site. researchgate.net This approach allows for the exploration of entirely new chemical space, not limited by existing compound libraries. While specific examples for this compound are not detailed in the provided context, this method is a key strategy in modern drug discovery for creating highly optimized and novel inhibitors. researchgate.net These computational approaches are integral to modern medicinal chemistry for designing tailored research probes and therapeutic leads.

Table 4: Computational Approaches in Pyrazinecarboxamide Design

Computational Method Application/Purpose Example Target/System Reference Molecular Docking Predicting binding mode and affinity of ligands to a target protein. M. tuberculosis enoyl-ACP reductase (InhA); Mycolic acid cyclopropane synthase (CmaA2) [6, 9] Virtual Screening Searching large compound libraries to identify potential hits for a biological target. General drug discovery; identification of enzyme inhibitors from virtual libraries. [17, 24] Fragment Recombination Designing new scaffolds by combining structural fragments from known active compounds. Discovery of novel succinate dehydrogenase inhibitors (SDHIs). nih.gov Structure-Based Drug Design (SBDD) Using the 3D structure of the target to guide the design of more potent and selective inhibitors. Development of selective HPK1 inhibitors; general drug discovery. Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the activity of new compounds based on their structural features. Ligand-based library design when target structure is unavailable. nih.gov

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Molecular Targets for N-(4-nitrophenyl)pyrazine-2-carboxamide Analogues

The therapeutic efficacy of any compound is fundamentally linked to its interaction with specific molecular targets. For this compound and its analogues, the exploration of novel targets beyond their initial proposed activities is a critical avenue for future research.

Initial in-silico studies have suggested that this compound may act by inhibiting the mycolic acid cyclopropane (B1198618) synthase CmaA2 in Mycobacterium tuberculosis. However, the broader pyrazinecarboxamide scaffold is known for its diverse biological activities, implying that its derivatives could interact with a range of other targets. For instance, different analogues have demonstrated activity against bacterial DNA gyrase, alkaline phosphatase, and enzymes involved in photosynthesis. mdpi.comnih.govmdpi.com This promiscuity of the parent scaffold suggests that analogues of this compound could be systematically designed and screened to identify novel and potent inhibitors for other enzymes or receptors relevant to human disease.

Future research should focus on computational screening of large virtual libraries of this compound analogues against a wide array of validated and novel drug targets. High-throughput screening (HTS) of these analogues against panels of kinases, proteases, and other enzyme families could uncover unexpected activities. A systematic exploration of structure-activity relationships (SAR) will be crucial in optimizing selectivity and potency for newly identified targets.

| Potential Target Class | Example | Rationale for Exploration | Relevant Research on Analogues |

| Bacterial Enzymes | DNA Gyrase | Essential for bacterial replication; an established antibacterial target. | A derivative, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, showed activity against this target in XDR S. Typhi. mdpi.comsemanticscholar.org |

| Phosphatases | Alkaline Phosphatase | Implicated in various cellular processes; its inhibition can have therapeutic effects. | Certain pyrazine (B50134) carboxamides have demonstrated inhibitory activity against alkaline phosphatase. mdpi.com |

| Kinases | Tyrosine Kinases | Central to cell signaling pathways and often dysregulated in cancer. | Pyrazine-2-carboxamide derivatives have been synthesized and studied for tyrosine kinase inhibitory effects. ajchem-a.com |

| Carbonic Anhydrases | CAIX, CAXII | Involved in pH regulation and overexpressed in some tumors. | Pyrazine-thiazole analogues have shown inhibitory activity against these isoforms. researchgate.net |

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action of a bioactive compound is paramount for its development. While initial studies may identify a primary target, the broader cellular response is often complex. Advanced "omics" technologies offer an unbiased, system-wide view of the molecular changes induced by a compound, providing deep mechanistic insights. mdpi.com

The application of proteomics and metabolomics can reveal the downstream effects of this compound and its analogues, identify off-target effects, and uncover novel mechanisms of action or resistance. nih.gov

Proteomics: This involves the large-scale study of proteins. By treating cells or organisms with this compound and comparing their protein expression profiles to untreated controls using techniques like mass spectrometry, researchers can identify which proteins are upregulated or downregulated. This can help map the cellular pathways affected by the compound.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Analyzing the metabolome of treated cells can reveal alterations in metabolic pathways, providing clues about the compound's functional impact on cellular bioenergetics, membrane transport, or other vital functions. nih.gov

Integrated multi-omics analysis, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the compound's biological impact, moving beyond a single target to a network-level understanding. frontiersin.orgresearchgate.net

| Omics Technology | Objective | Potential Application for this compound |

| Proteomics | Identify changes in protein expression and post-translational modifications. | Uncover compensatory mechanisms in bacteria, identify off-target effects in human cells, and validate target engagement. |

| Metabolomics | Profile changes in endogenous metabolites. | Elucidate the impact on central carbon metabolism, lipid synthesis, or other pathways disrupted by the compound. |

| Transcriptomics | Analyze changes in gene expression (mRNA levels). | Identify gene networks that are transcriptionally regulated in response to compound treatment, offering clues to upstream signaling pathways. |

Development of this compound as a Chemical Probe for Specific Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Developing this compound into a chemical probe could provide a powerful tool for academic research. This involves modifying the parent molecule to incorporate specific functionalities without losing its inherent biological activity.

For instance, a fluorescent dye could be appended to the structure, allowing researchers to visualize the compound's localization within a cell using microscopy. This would help determine if it accumulates in specific organelles or compartments, providing clues about its mechanism and potential targets. A recent study demonstrated the development of a pyrazine-bridged fluorescent probe for long-term live-cell imaging, highlighting the suitability of the pyrazine scaffold for such applications. frontiersin.org

Alternatively, the molecule could be functionalized with a "warhead" group capable of forming a covalent bond with its target protein. This would enable researchers to isolate and identify the target protein through techniques like affinity chromatography followed by mass spectrometry. Such a probe would be invaluable for definitively validating the molecular target of this compound and discovering previously unknown interacting partners.

Integration of Artificial Intelligence and Machine Learning in Pyrazinecarboxamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. ijettjournal.orgnih.gov These computational tools can accelerate research into pyrazinecarboxamides by analyzing vast datasets to identify patterns and make predictions that would be impossible for human researchers alone.

Key applications in the context of this compound research include:

Predictive Modeling: ML models can be trained on existing data for pyrazinecarboxamide analogues to predict the biological activity, physicochemical properties, and potential toxicity of novel, untested derivatives. This allows for the in silico prioritization of compounds for synthesis, saving significant time and resources. nih.gov

Target Identification and Resistance Prediction: As demonstrated with the related drug pyrazinamide (B1679903), ML algorithms can analyze genomic data from pathogens to predict resistance and identify the genetic features responsible. nih.gov This approach could be used to anticipate and understand potential resistance mechanisms to this compound.

De Novo Drug Design: Generative AI models can design entirely new pyrazinecarboxamide structures optimized for specific properties, such as high affinity for a particular target and favorable drug-like characteristics.

Omics Data Analysis: The complex, high-dimensional data generated by proteomics and metabolomics studies are particularly well-suited for ML analysis. AI can help identify subtle patterns and correlations in these datasets to generate new hypotheses about the compound's mechanism of action. rjsocmed.com

Q & A

Q. What are the common synthetic routes for N-(4-nitrophenyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield and purity?